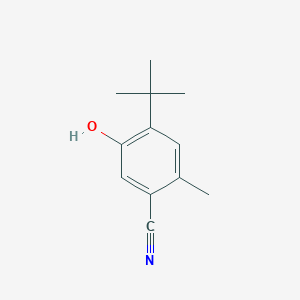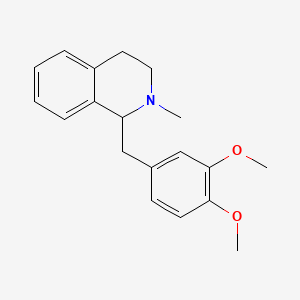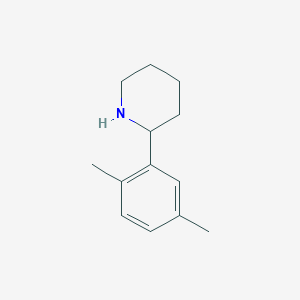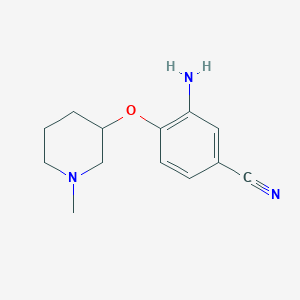
1-(2-Bromoethoxy)-3-isopropylbenzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-3-isopropylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also bears an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-isopropylbenzene can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-isopropylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethoxy)-3-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted ethers, amines, and thiols from nucleophilic substitution.
- Ketones and carboxylic acids from oxidation.
- Cyclohexane derivatives from reduction .
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-3-isopropylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-3-isopropylbenzene depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. The bromoethoxy group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. In receptor binding studies, the compound may interact with specific receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
- 1-(2-Bromoethoxy)-2-ethoxybenzene
- 1-(2-Bromoethoxy)-4-isopropylbenzene
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
Comparison: 1-(2-Bromoethoxy)-3-isopropylbenzene is unique due to the specific positioning of the isopropyl group on the benzene ring, which can influence its reactivity and binding properties. Compared to 1-(2-Bromoethoxy)-2-ethoxybenzene, the presence of the isopropyl group may enhance hydrophobic interactions in biological systems. The compound also differs from 1-(2-Bromoethoxy)-4-isopropylbenzene in terms of steric hindrance and electronic effects, which can affect its chemical behavior .
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-4-3-5-11(8-10)13-7-6-12/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAWFSNWQSCJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265664 | |
| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37137-04-5 | |
| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)




![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


